molecular formula C20H24N2O3 B7944805 N-Benzyloxycarbonyl-(L)-Phenylalanine Isopropylamide

N-Benzyloxycarbonyl-(L)-Phenylalanine Isopropylamide

Cat. No.: B7944805
M. Wt: 340.4 g/mol
InChI Key: CIFYARMEHDWPCK-SFHVURJKSA-N
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Description

N-Benzyloxycarbonyl-(L)-Phenylalanine Isopropylamide is a compound that belongs to the class of organic compounds known as carbamates. It is often used in organic synthesis, particularly in the protection of amine groups. The benzyloxycarbonyl (Cbz) group is a common protecting group for amines, which can be easily introduced and removed under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonyl-(L)-Phenylalanine Isopropylamide typically involves the protection of the amine group of L-Phenylalanine with a benzyloxycarbonyl group. This can be achieved by reacting L-Phenylalanine with benzyl chloroformate in the presence of a mild base at room temperature . The resulting N-Benzyloxycarbonyl-(L)-Phenylalanine is then reacted with isopropylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl-(L)-Phenylalanine Isopropylamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: The benzyloxycarbonyl group can be removed through reduction reactions, such as hydrogenolysis.

    Substitution: The compound can undergo substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrogenolysis of this compound results in the formation of L-Phenylalanine Isopropylamide and benzyl alcohol.

Scientific Research Applications

N-Benzyloxycarbonyl-(L)-Phenylalanine Isopropylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl-(L)-Phenylalanine Isopropylamide involves the protection of the amine group, which reduces the nucleophilicity of the nitrogen atom. This allows for selective reactions to occur at other functional groups without interference from the amine group. The benzyloxycarbonyl group can be removed under specific conditions, such as hydrogenolysis, to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyloxycarbonyl-(L)-Phenylalanine Isopropylamide is unique due to its specific application in protecting the amine group of L-Phenylalanine, allowing for selective reactions to occur. Its ease of introduction and removal makes it a valuable tool in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

benzyl N-[(2S)-1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-15(2)21-19(23)18(13-16-9-5-3-6-10-16)22-20(24)25-14-17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3,(H,21,23)(H,22,24)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFYARMEHDWPCK-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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